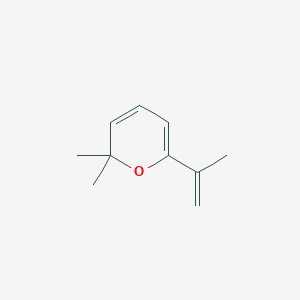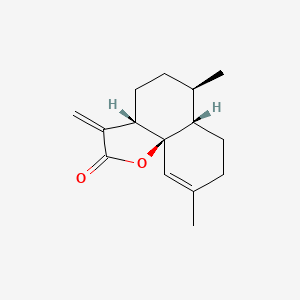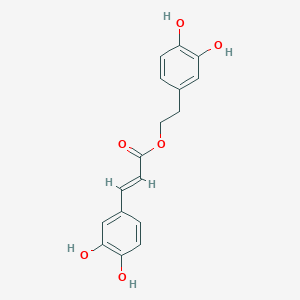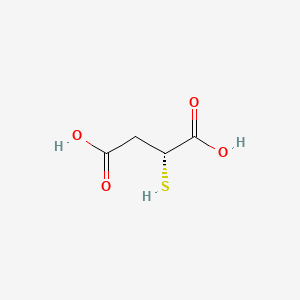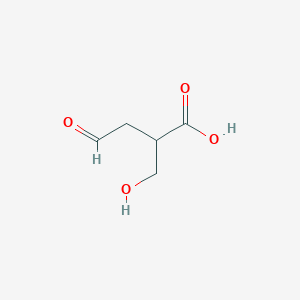
2-(Hydroxymethyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-4-oxobutanoic acid is a 4-oxo monocarboxylic acid that is 4-oxobutanoic acid which is substituted by a hydroxymethyl group at position 2. It is a 4-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and an alpha-CH2-containing aldehyde. It derives from a butyric acid. It is a conjugate acid of a 2-(hydroxymethyl)-4-oxobutanoate.
Applications De Recherche Scientifique
Apoptosis Induction in Lymphoid Cells
2-(Hydroxymethyl)-4-oxobutanoic acid, through its derivative methional, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This apoptosis is characterized by DNA double-strand breaks and DNA fragmentation, suggesting its potential in studies related to cellular apoptosis mechanisms (Quash et al., 1995).
Catalyst in Chemical Synthesis
The compound plays a role in the synthesis of 4H-isoxazol-5(4H)-ones through a one-pot three-component reaction. This demonstrates its utility in facilitating efficient, clean, and high-yield chemical synthesis (Kiyani & Ghorbani, 2015).
Isotopic Labelling in NMR Studies
An optimized isotopic labelling strategy involving 2-hydroxy-2-ethyl-3-oxobutanoate is used for specific labelling of Ile methyl-γ(2) groups in proteins for NMR studies. This highlights its application in enhancing structural studies of high molecular weight proteins (Ayala et al., 2012).
Intermediate in Ethylene Biosynthesis
This compound is identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms, indicating its importance in metabolic pathways (Billington, Golding & Primrose, 1979).
Propriétés
Nom du produit |
2-(Hydroxymethyl)-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(3-7)5(8)9/h2,4,7H,1,3H2,(H,8,9) |
Clé InChI |
QZXWGGGNYORFOK-UHFFFAOYSA-N |
SMILES |
C(C=O)C(CO)C(=O)O |
SMILES canonique |
C(C=O)C(CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)
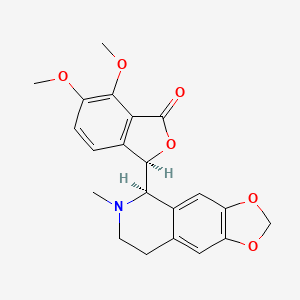

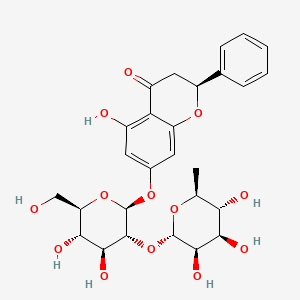

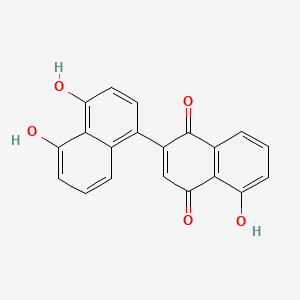
![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
